molecular formula C13H21N B13274765 4-methyl-N-(3-methylpentan-2-yl)aniline

4-methyl-N-(3-methylpentan-2-yl)aniline

Cat. No.: B13274765
M. Wt: 191.31 g/mol
InChI Key: UHRLMHZPLPIFCG-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methylpentan-2-yl)aniline is an organic compound with the molecular formula C13H21N. It is a hindered amine, which means it has a bulky structure that can affect its reactivity and interactions with other molecules. This compound is used as a building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

The synthesis of 4-methyl-N-(3-methylpentan-2-yl)aniline typically involves the reaction of 4-methylaniline with 3-methyl-2-pentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

4-methyl-N-(3-methylpentan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert nitro derivatives back to amines. Common reducing agents include hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Scientific Research Applications

4-methyl-N-(3-methylpentan-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methylpentan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The bulky structure of the compound can influence its binding affinity and selectivity for these targets, potentially leading to improved therapeutic outcomes. The exact molecular pathways involved would depend on the specific drug candidate and its intended use .

Comparison with Similar Compounds

4-methyl-N-(3-methylpentan-2-yl)aniline can be compared with other similar hindered amines, such as:

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

4-methyl-N-(3-methylpentan-2-yl)aniline

InChI

InChI=1S/C13H21N/c1-5-11(3)12(4)14-13-8-6-10(2)7-9-13/h6-9,11-12,14H,5H2,1-4H3

InChI Key

UHRLMHZPLPIFCG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC1=CC=C(C=C1)C

Origin of Product

United States

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